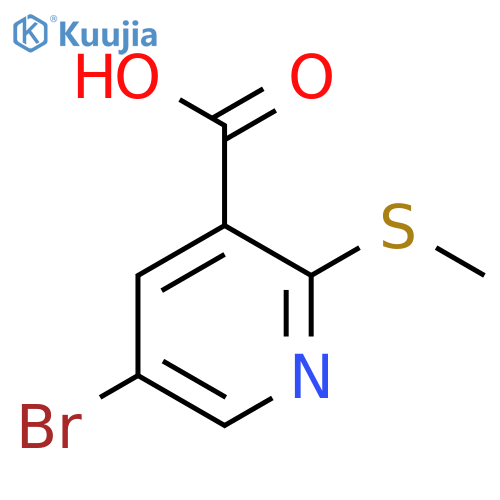Cas no 1220422-10-5 (5-Bromo-2-(methylthio)nicotinic acid)
5-ブロモ-2-(メチルチオ)ニコチン酸は、有機合成化学において重要な中間体として利用される化合物です。分子式C7H6BrNO2Sで表され、ブロモ基とメチルチオ基がニコチン酸骨格に結合した構造を持ちます。この化合物の特徴は、高い反応性を有するブロモ基が求核置換反応に適している点と、メチルチオ基がさらなる修飾反応の足場として機能することです。特に医薬品や農薬の合成中間体として有用で、複雑な分子構築における多様な変換が可能です。結晶性が良好なため取り扱いやすく、安定性にも優れています。

1220422-10-5 structure
商品名:5-Bromo-2-(methylthio)nicotinic acid
CAS番号:1220422-10-5
MF:C7H6BrNO2S
メガワット:248.097039699554
MDL:MFCD16159775
CID:4673004
5-Bromo-2-(methylthio)nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 5-BROMO-2-(METHYLTHIO)NICOTINIC ACID
- 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylic acid
- JQTCTMUKQWAJNV-UHFFFAOYSA-N
- 5-Bromo-2-(methylthio)nicotinic acid
-
- MDL: MFCD16159775
- インチ: 1S/C7H6BrNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
- InChIKey: JQTCTMUKQWAJNV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C(=O)O)=C1)SC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 179
- トポロジー分子極性表面積: 75.5
じっけんとくせい
- 色と性状: White to Yellow Solid
5-Bromo-2-(methylthio)nicotinic acid セキュリティ情報
- シグナルワード:Danger
- 危害声明: H301
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
5-Bromo-2-(methylthio)nicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B808483-100mg |
5-Bromo-2-(methylthio)nicotinic Acid |
1220422-10-5 | 100mg |
$ 210.00 | 2022-06-06 | ||
| AstaTech | 51732-1/G |
5-BROMO-2-(METHYLTHIO)NICOTINIC ACID |
1220422-10-5 | 97% | 1g |
$577 | 2023-09-17 | |
| Matrix Scientific | 185262-2.500g |
5-Bromo-3-methyl-2-(methylthio)pyridine, 95% |
1220422-10-5 | 95% | 2.500g |
$1403.00 | 2023-09-07 | |
| AstaTech | 51732-0.25/G |
5-BROMO-2-(METHYLTHIO)NICOTINIC ACID |
1220422-10-5 | 97% | 0.25g |
$200 | 2023-09-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243602-5g |
5-Bromo-2-(methylthio)nicotinicacid |
1220422-10-5 | 97% | 5g |
¥8056.00 | 2024-08-09 | |
| abcr | AB306413-1 g |
5-Bromo-2-(methylthio)nicotinic acid, 97%; . |
1220422-10-5 | 97% | 1 g |
€446.80 | 2023-07-19 | |
| abcr | AB306413-5 g |
5-Bromo-2-(methylthio)nicotinic acid, 97%; . |
1220422-10-5 | 97% | 5 g |
€1,234.30 | 2023-07-19 | |
| TRC | B808483-10mg |
5-Bromo-2-(methylthio)nicotinic Acid |
1220422-10-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| abcr | AB306413-250 mg |
5-Bromo-2-(methylthio)nicotinic acid, 97%; . |
1220422-10-5 | 97% | 250 mg |
€211.00 | 2023-07-19 | |
| AstaTech | 51732-5/G |
5-BROMO-2-(METHYLTHIO)NICOTINIC ACID |
1220422-10-5 | 97% | 5g |
$1579 | 2023-09-17 |
5-Bromo-2-(methylthio)nicotinic acid 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
1220422-10-5 (5-Bromo-2-(methylthio)nicotinic acid) 関連製品
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1220422-10-5)5-Bromo-2-(methylthio)nicotinic acid

清らかである:99%
はかる:1g
価格 ($):222.0